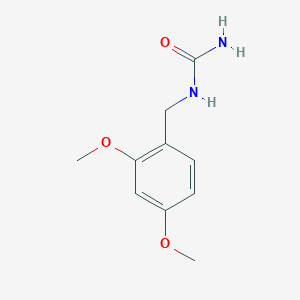

1-(2,4-Dimethoxybenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

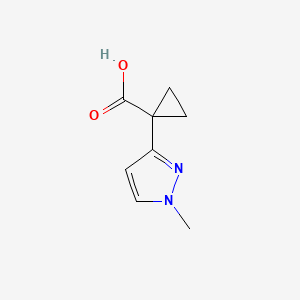

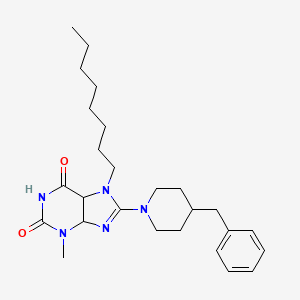

“1-(2,4-Dimethoxybenzyl)urea” is a chemical compound with the formula C10H14N2O3 . It has a molecular weight of 210.23 g/mol .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2,4-dimethoxybenzylamine hydrochloride with urea . This reaction is carried out in water and under reflux conditions for 6 hours . The resulting mixture is then cooled to room temperature .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 29 bonds . These include 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 2 aromatic ethers .Scientific Research Applications

1-(2,4-Dimethoxybenzyl)urea has been used in a number of scientific studies due to its unique properties. It has been used as a potent inhibitor of enzymes, such as xanthine oxidase, cyclooxygenase, and lipoxygenase. Additionally, this compound has been used as a potent inhibitor of protein kinases, such as protein kinase C and protein kinase A. It has also been used to study the structure and function of proteins and as a tool to investigate the role of post-translational modifications in cellular processes.

Mechanism of Action

Mode of Action

The mode of action of urea derivatives can vary widely. Some urea derivatives are known to form multiple stable hydrogen bonds with their targets, influencing the function of these targets

Biochemical Pathways

Urea derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some urea derivatives are involved in the regulation of protein folding and other cellular processes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of urea derivatives can vary depending on their specific chemical structures. Some urea derivatives are known to be highly soluble and can be readily absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of urea derivatives can vary widely, depending on their specific targets and modes of action. Some urea derivatives are known to influence protein function, cellular signaling pathways, and other cellular processes .

Action Environment

The action, efficacy, and stability of urea derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Some urea derivatives are known to be stable under a variety of conditions .

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,4-Dimethoxybenzyl)urea in lab experiments is its low toxicity. Additionally, this compound is relatively easy to synthesize and can be purified by recrystallization. However, it is important to note that this compound is an inhibitor of enzymes and proteins and should be used with caution in experiments involving these molecules.

Future Directions

There are a number of potential future directions for 1-(2,4-Dimethoxybenzyl)urea research. One potential direction is to further investigate the mechanism of action of this compound and its effects on enzymes and proteins. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential of this compound as a tool to study post-translational modifications in cellular processes. Finally, further research could be done to explore the potential of this compound as a tool to study the structure and function of proteins.

Synthesis Methods

1-(2,4-Dimethoxybenzyl)urea can be synthesized by a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with urea in the presence of a base such as sodium hydroxide. This reaction yields a white crystalline solid which can be purified by recrystallization. Additionally, this compound can also be synthesized from 2,4-dimethoxybenzoic acid and urea in the presence of a base.

properties

IUPAC Name |

(2,4-dimethoxyphenyl)methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(6-12-10(11)13)9(5-8)15-2/h3-5H,6H2,1-2H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAHGDZAQREPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2976851.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2976853.png)

![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)

![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine](/img/structure/B2976861.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2976867.png)

![N-[4-(Tert-butylcarbamoyl)phenyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2976873.png)